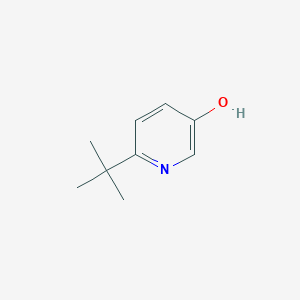

6-(tert-Butyl)pyridin-3-ol

Descripción general

Descripción

6-(tert-Butyl)pyridin-3-ol is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21. It is characterized by a pyridinol ring with a tert-butyl group attached to it. This compound appears as a pale-yellow to yellow-brown sticky oil to solid substance .

Métodos De Preparación

The synthesis of 6-(tert-Butyl)pyridin-3-ol involves several stepsThe reaction conditions typically involve the use of organometallic reagents such as organolithiums or organomagnesiums . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

6-(tert-Butyl)pyridin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the pyridinol ring or the tert-butyl group .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. TRPV1 Antagonism and Pain Management

Recent studies have highlighted the potential of 6-(tert-Butyl)pyridin-3-ol derivatives as antagonists of the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain signaling pathways. A study demonstrated that certain derivatives exhibited significant antiallodynic effects in neuropathic pain models, suggesting their utility in developing new analgesics. For instance, compounds derived from this compound showed dose-dependent effects on cold allodynia, with maximum efficacy observed at specific dosages .

| Compound | Efficacy (%) | Dosage (mg/kg) |

|---|---|---|

| Compound S34 | 50% | 3 |

| Compound S34 | 15% | 10 |

| Compound 60 | 83% | 10 |

2. Antiviral Activity

Another area of interest is the antiviral potential of compounds related to this compound. Research has indicated that certain derivatives may act against viral polymerases, contributing to the development of novel antiviral therapies. These findings align with ongoing efforts to create effective treatments for viral infections, particularly those resistant to existing drugs .

Agrochemical Applications

1. Herbicide Development

The compound's structural features make it a candidate for designing new herbicides. Its ability to interact with specific biological pathways in plants can be exploited to develop selective herbicides that target unwanted vegetation without harming crops. The synthesis of derivatives that enhance herbicidal activity while minimizing environmental impact is an ongoing area of research.

Case Studies

Case Study 1: Neuropathic Pain Models

In a controlled study involving chronic constriction injury models in mice, researchers evaluated the analgesic properties of several derivatives of this compound. The results indicated that these compounds not only reduced pain responses but also altered behavioral patterns associated with neuropathic pain, showcasing their potential for clinical application in pain management .

Case Study 2: Antiviral Research

A comprehensive investigation into the antiviral properties of modified pyridine derivatives revealed that certain compounds exhibited significant inhibitory effects on viral replication mechanisms. This study provided insights into how modifications at specific positions on the pyridine ring can enhance biological activity against viral targets .

Mecanismo De Acción

The mechanism of action of 6-(tert-Butyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparación Con Compuestos Similares

6-(tert-Butyl)pyridin-3-ol can be compared with other similar compounds, such as 6-methylpyridin-3-ol and 6-ethylpyridin-3-ol. These compounds share a similar pyridinol ring structure but differ in the nature of the substituent group attached to the ring. The tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs .

Actividad Biológica

6-(tert-Butyl)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by a tert-butyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring, exhibits various pharmacological properties that could be harnessed in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring with a hydroxyl group (-OH) and a bulky tert-butyl group, which influences its solubility and interaction with biological targets.

Anticancer Potential

The anticancer effects of pyridine derivatives have been extensively studied. Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study highlighted that certain pyridine derivatives could induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and inhibition of key signaling pathways .

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of several pyridine derivatives, including those structurally related to this compound. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.5 to 5 µM against human carcinoma cell lines, suggesting a promising therapeutic index for further development .

Antidiabetic Activity

Pyridine derivatives have also been explored for their antidiabetic properties. Some studies suggest that these compounds can enhance insulin sensitivity and promote glucose uptake in muscle cells . Although specific data on this compound is sparse, its structural analogs have shown potential in modulating glucose metabolism.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its substituents. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Understanding the SAR is crucial for optimizing the efficacy of this compound in therapeutic applications.

Table: Structure-Activity Relationship Insights

| Compound | Substituent | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | tert-butyl | TBD | Potentially cytotoxic |

| 4-methylpyridine | Methyl | 2.5 | Antimicrobial |

| 4-hydroxy-pyridine | Hydroxyl | 1.0 | Anticancer |

| 2-amino-pyridine | Amino | 0.7 | Antidiabetic |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated. However, studies suggest that similar compounds exhibit favorable absorption characteristics and metabolic stability, making them suitable candidates for drug development . Toxicological assessments are critical to ensure safety; thus far, preliminary evaluations indicate low toxicity levels in vitro.

Propiedades

IUPAC Name |

6-tert-butylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARZUVRDJVVQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68692-50-2 | |

| Record name | 6-tert-butylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.